molecular formula C14H13Cl2N3S B10877212 2-(2-Cyclopentylidenehydrazinyl)-4-(3,4-dichlorophenyl)-1,3-thiazole

2-(2-Cyclopentylidenehydrazinyl)-4-(3,4-dichlorophenyl)-1,3-thiazole

Cat. No.: B10877212
M. Wt: 326.2 g/mol
InChI Key: MFCKJBFBXMJGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that features a cyclopentanone core linked to a thiazole ring, which is further substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves the reaction of cyclopentanone with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylhydrazine under acidic or basic conditions. The reaction may be carried out in the presence of a catalyst to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-CYCLOPENTANONE 1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13Cl2N3S

Molecular Weight

326.2 g/mol

IUPAC Name

N-(cyclopentylideneamino)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H13Cl2N3S/c15-11-6-5-9(7-12(11)16)13-8-20-14(17-13)19-18-10-3-1-2-4-10/h5-8H,1-4H2,(H,17,19)

InChI Key

MFCKJBFBXMJGLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.